molecular formula C7H8BrNO B12874668 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone CAS No. 220270-63-3

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B12874668
CAS No.: 220270-63-3
M. Wt: 202.05 g/mol
InChI Key: YRELCDYVYXDYBH-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to an ethanone group, which is further connected to a 1-methyl-1H-pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone typically involves the bromination of 1-(1-methyl-1H-pyrrol-3-yl)ethanone. One common method includes the reaction of 1-(1-methyl-1H-pyrrol-3-yl)ethanone with bromine in the presence of a suitable solvent like dichloromethane at low temperatures (0°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted ethanones.

    Reduction: 1-(1-methyl-1H-pyrrol-3-yl)ethanol.

    Oxidation: 1-(1-methyl-1H-pyrrol-3-yl)acetic acid.

Scientific Research Applications

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions due to its reactive bromine atom.

    Industrial Applications: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also interact with enzymes, inhibiting their activity by forming stable adducts.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the bromine atom.

    2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the methyl group on the pyrrole ring.

    1-(1-Methyl-1H-pyrrol-3-yl)ethanol: Reduced form of the compound.

Uniqueness

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

CAS No.

220270-63-3

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-1-(1-methylpyrrol-3-yl)ethanone

InChI

InChI=1S/C7H8BrNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3

InChI Key

YRELCDYVYXDYBH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C(=O)CBr

Origin of Product

United States

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